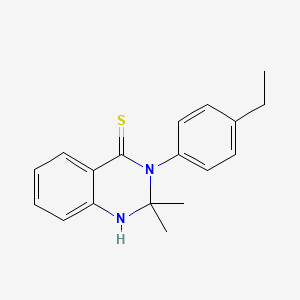

3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione

Beschreibung

Eigenschaften

CAS-Nummer |

823195-54-6 |

|---|---|

Molekularformel |

C18H20N2S |

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

3-(4-ethylphenyl)-2,2-dimethyl-1H-quinazoline-4-thione |

InChI |

InChI=1S/C18H20N2S/c1-4-13-9-11-14(12-10-13)20-17(21)15-7-5-6-8-16(15)19-18(20,2)3/h5-12,19H,4H2,1-3H3 |

InChI-Schlüssel |

DMNAUAIUCMOVPK-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3NC2(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydrochinazolin-4(1H)-thion beinhaltet typischerweise die Reaktion von 4-Ethylbenzaldehyd mit 2,2-Dimethyl-1,3-diaminopropan in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter Rückflussbedingungen in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das resultierende Zwischenprodukt wird dann mit Schwefelkohlenstoff behandelt, um die gewünschte Thionverbindung zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Die Reinigung erfolgt typischerweise durch Umkristallisation oder chromatographische Verfahren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydrochinazolin-4(1H)-thion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Thiongruppe kann oxidiert werden, um das entsprechende Sulfoxid oder Sulfon zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um das entsprechende Thiol zu bilden.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen wie Nitrierung, Halogenierung und Sulfonierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Elektrophile Reagenzien wie Salpetersäure, Brom und Schwefelsäure werden unter kontrollierten Bedingungen eingesetzt.

Hauptsächlich gebildete Produkte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole.

Substitution: Nitro-, Halo- und Sulfonyl-Derivate.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit notable antitumor properties. Research has shown that 3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione can enhance apoptotic pathways and inhibit autophagy in cancer cells. This makes it a candidate for further development as an anticancer agent .

COX-II Inhibition

The compound has been evaluated for its inhibitory activity against cyclooxygenase-2 (COX-II), an enzyme implicated in inflammation and cancer progression. The structure of this compound allows for potential modifications to enhance its selectivity and potency against COX-II, which could lead to the development of new anti-inflammatory drugs .

Synthesis of Quinazolinones

The compound serves as a precursor in the synthesis of various quinazolinone derivatives through catalytic reactions. For instance, its use in one-pot reactions with isatoic anhydride and primary amines has yielded high purity products with excellent yields. The incorporation of silica-supported catalysts has further improved the efficiency and environmental impact of these reactions .

Green Chemistry Initiatives

In line with sustainable practices, the synthesis involving this compound has been adapted to utilize water as a solvent and recyclable catalysts, significantly reducing waste and enhancing the green credentials of chemical processes .

Polymer Chemistry

The thione group in 3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione can be exploited in polymer chemistry to develop materials with specific thermal and mechanical properties. The incorporation of such compounds into polymer matrices can enhance their performance characteristics, making them suitable for advanced applications in coatings and composites.

Photophysical Properties

Research into the photophysical properties of quinazoline derivatives indicates their potential use in optoelectronic devices. The unique electronic structure allows for tunable light absorption and emission properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and solar cells.

Case Studies

Wirkmechanismus

The mechanism of action of 3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various signaling pathways involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Physicochemical Properties

The dihydroquinazoline-thione core is highly modifiable, with substituents significantly influencing physical properties. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Comparison of Dihydroquinazoline-Thione Derivatives

Key Observations:

Pharmacological Activity

Quinazoline-thiones are renowned for their broad-spectrum biological activities. Comparative insights from related compounds include:

- Anticancer Activity : Brominated derivatives (e.g., 5-bromo-2-hydroxy-substituted compounds in ) demonstrate potent apoptosis induction in MCF-7 cells, attributed to bromine’s electron-withdrawing effects enhancing DNA intercalation . The target compound’s ethyl and methyl groups may instead promote hydrophobic interactions with cellular targets.

- Antiviral Potential: Methoxy-substituted quinazolines (e.g., compound 4 in ) inhibit HCV protease via hydrogen bonding with the NS3-4Apro active site. The 4-ethylphenyl group in the target compound could alter binding kinetics due to steric effects .

Biologische Aktivität

3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C18H20N2S

- CAS Number : 823195-54-6

- Structure : The compound features a quinazoline core with a thione functional group, which is known to influence biological activity.

Biological Activity Overview

Research indicates that 3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione exhibits several pharmacological properties:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies suggest that it possesses anti-inflammatory properties, making it a candidate for treating inflammation-related conditions.

- Antimicrobial Activity : Preliminary data indicate effectiveness against various microbial strains, highlighting its potential as an antimicrobial agent.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines, demonstrating varying degrees of efficacy depending on the concentration and type of cancer cells.

Antioxidant Activity

A study reported that the compound demonstrated significant free radical scavenging activity. The IC50 value for DPPH radical scavenging was found to be lower than that of standard antioxidants like ascorbic acid, indicating superior antioxidant potential .

Anti-inflammatory Effects

In an experimental model of inflammation, 3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione significantly reduced edema and inflammatory markers compared to control groups. This suggests its potential utility in managing inflammatory diseases .

Antimicrobial Activity

The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined to be effective at concentrations as low as 25 µg/mL .

Cytotoxicity Studies

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound led to a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was calculated at approximately 30 µM .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant | IC50 for DPPH scavenging: 15 µM |

| Study B | Anti-inflammatory | Reduced edema by 60% in rat paw model |

| Study C | Antimicrobial | Effective against E. coli and S. aureus with MIC of 25 µg/mL |

| Study D | Cytotoxicity | IC50 of 30 µM against MCF-7 cells |

Q & A

Q. Table 1: Comparison of Synthetic Routes

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- NMR spectroscopy : 1H/13C NMR identifies substituents (e.g., ethylphenyl groups) and confirms the dihydroquinazoline scaffold. For example, methyl protons appear at δ 1.2–1.4 ppm, while thione (C=S) carbons resonate at ~200 ppm .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 337.12 for C18H19N2S) .

- X-ray crystallography : Resolves spatial arrangement, bond angles, and hydrogen-bonding interactions in crystalline forms .

Basic: What in vitro assays are used to evaluate biological activity?

Methodological Answer:

- Cytotoxicity : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) measures cell viability. Example: IC50 values against U87 glioma cells (e.g., 6.5 µM for related derivatives) .

- Antiviral activity : GFP fluorescence reduction in SARS-CoV-2 3CLpro inhibition assays (EC50 ~6.5 µM) .

- Enzyme inhibition : Molecular docking with proteases (e.g., HCV NS3-4Apro) to calculate binding energies (e.g., -28.1 kcal/mol) .

Advanced: How do molecular docking studies elucidate the mechanism of action?

Methodological Answer:

- Software : Discovery Studio or AutoDock Vina models ligand-protein interactions. Example: Quinazoline-thione derivatives bind HCV protease via hydrogen bonds (His-72, Ser-145) and van der Waals interactions .

- Validation : Correlation between docking scores (e.g., binding energy ≤-20 kcal/mol) and experimental IC50 values confirms target engagement .

Q. Table 2: Representative Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| HCV NS3-4Apro | -28.1 ± 2.2 | His-72, Ser-145 | |

| SARS-CoV-2 3CLpro | -26.5 | Cys-145, His-41 | |

| Bcl-2 (Apoptosis regulator) | -18.3 | Asp-108, Arg-107 |

Advanced: How are computational methods like DFT applied to study electronic properties?

Methodological Answer:

- DFT calculations : B3LYP/def2-TZVP basis sets optimize geometry and calculate HOMO-LUMO gaps (e.g., 3.8 eV), indicating charge-transfer potential .

- MEP analysis : Maps electrostatic potential to predict nucleophilic/electrophilic sites (e.g., thione sulfur as a nucleophilic hotspot) .

- ADME/T prediction : SwissADME or PreADMET tools assess pharmacokinetics (e.g., bioavailability score >0.55 for derivatives) .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration in MTT assays). For example, U87 glioma cells may show divergent IC50 under hypoxic vs. normoxic conditions .

- Structural analogs : Compare substituent effects (e.g., 4-ethylphenyl vs. 4-chlorophenyl groups altering logP and membrane permeability) .

- Dose-response validation : Repeat EC50/IC50 measurements with purity-verified compounds (HPLC ≥95%) to exclude batch-specific artifacts .

Advanced: What strategies optimize yield and regioselectivity in synthesis?

Methodological Answer:

- Catalyst screening : Acidic resins (e.g., Amberlyst-15) improve regioselectivity in cyclization steps vs. traditional p-TsOH .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance thione formation vs. side reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2h vs. 24h) and increases yield by 10–15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.